molecular formula C16H19NO2S B352157 N-benzyl-4-propan-2-ylbenzenesulfonamide CAS No. 321704-22-7

N-benzyl-4-propan-2-ylbenzenesulfonamide

Katalognummer: B352157
CAS-Nummer: 321704-22-7
Molekulargewicht: 289.4g/mol
InChI-Schlüssel: LTYMQLFIFOYAEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

For Research Use Only. Not for human or veterinary use. N-benzyl-4-propan-2-ylbenzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and chemical biology research. The compound features a benzenesulfonamide scaffold—a structure widely recognized for its role as a zinc-binding group (ZBG) in the inhibition of carbonic anhydrase (CA) enzymes . The molecular structure is characterized by an isopropyl (propan-2-yl) group at the para-position and a benzyl group attached to the sulfonamide nitrogen, which can be explored for structure-activity relationship (SAR) studies. Benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrase isoforms, including tumor-associated enzymes like CA IX and XII . These enzymes are crucial for regulating pH in hypoxic tumor microenvironments, and their inhibition can trigger apoptosis and impair cancer cell proliferation . Researchers are investigating novel benzenesulfonamide inhibitors, often employing the "tail approach" by modifying the sulfonamide nitrogen with diverse substituents to enhance selectivity and potency towards specific CA isoforms . This compound serves as a valuable building block or intermediate for designing and synthesizing novel potential therapeutic agents, particularly in the field of oncology research.

Eigenschaften

CAS-Nummer

321704-22-7

Molekularformel

C16H19NO2S

Molekulargewicht

289.4g/mol

IUPAC-Name

N-benzyl-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-13(2)15-8-10-16(11-9-15)20(18,19)17-12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3

InChI-Schlüssel

LTYMQLFIFOYAEB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Kanonische SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

The following sections compare N-benzyl-4-propan-2-ylbenzenesulfonamide with analogous sulfonamides, focusing on structural features, synthesis, and physicochemical properties.

Structural Modifications and Substituent Effects

Aromatic Ring Substituents
  • Electron-Donating vs. Electron-Withdrawing Groups: N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () features a 4-methyl group, which is electron-donating. N-[([1,1'-biphenyl]-4-yl)methyl]-N-[4-(hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide () includes a hexafluoro-hydroxypropan-2-yl group, a strong electron-withdrawing substituent. Such groups can significantly alter acidity and lipophilicity, impacting binding interactions in biological systems .
N-Substituent Diversity
  • Benzyl vs. Allyl/Propargyl Groups :
    • N-Allyl-4-methylbenzenesulfonamide () contains an allyl group, which introduces unsaturation and reactivity toward electrophilic addition. In contrast, the benzyl group in the target compound may enhance aromatic stacking interactions .
    • N-(2,2-dimethoxyethyl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide () incorporates a propargyl group, enabling click chemistry applications, whereas the benzyl group offers steric bulk and stability .

Physicochemical Properties

Melting Points and Solubility
  • 2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide () has a low melting point (40–41°C), suggesting weaker intermolecular forces compared to N-(2-(1,3-bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide (), which melts at 170–173°C due to hydrogen bonding from the oxoimidazolidinone ring .
  • Fluorinated derivatives () are expected to exhibit enhanced lipid solubility, whereas methoxy-substituted compounds () may balance polarity and membrane permeability .
Spectroscopic Characteristics
  • Sulfonamide S=O stretches in IR spectra (–8) typically appear at 1340–1150 cm⁻¹. Variations in peak positions correlate with substituent electronic effects (e.g., electron-withdrawing groups shift peaks to higher wavenumbers) .
  • NMR chemical shifts for aromatic protons in N-(4-hydroxy-3-((4-methoxyphenyl)amino)-2-methylbutan-2-yl)-4-methylbenzenesulfonamide () reflect deshielding by the methoxy group (δ 6.7–7.3 ppm) .

Data Table: Key Comparisons

Compound Name Substituents (Aromatic/N-) Synthesis Yield Melting Point (°C) Notable Features
This compound (Target) 4-isopropyl, N-benzyl - - Hypothesized high lipophilicity
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide 4-methyl, N-azidoalkyl Good - Click chemistry applications
N-[4-(Hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide 4-hexafluoro-hydroxypropan-2-yl - - High electronegativity, stability
2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide 4-methyl, N-allyl/bromo 34% 40–41 Reactive bromo group
N-(2-(1,3-Bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide 4-methyl, N-imidazolidinone 67% 170–173 Hydrogen-bonding motifs
N-(4-Hydroxy-3-((4-methoxyphenyl)amino)-2-methylbutan-2-yl)-4-methylbenzenesulfonamide 4-methyl, N-hydroxy/methoxy 93% - Bioactive scaffold potential

Vorbereitungsmethoden

Sulfonation of Cumene

Cumene (isopropylbenzene) undergoes electrophilic aromatic sulfonation using concentrated sulfuric acid at 100–120°C for 6–8 hours. The reaction preferentially yields 4-isopropylbenzenesulfonic acid due to the electron-donating isopropyl group directing sulfonation to the para position.

Reaction Conditions :

  • Sulfonation : Cumene (1 equiv) + H₂SO₄ (1.2 equiv), 110°C, 7 hours.

  • Workup : Dilution with ice water, neutralization with NaOH, and recrystallization.

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Procedure :

  • 4-Isopropylbenzenesulfonic acid (1 equiv) is suspended in PCl₅ (2.5 equiv) at 0°C.

  • The mixture is refluxed at 80°C for 2 hours.

  • Excess PCl₅ is quenched with ice, and the product is extracted into dichloromethane.

  • The organic layer is dried (Na₂SO₄) and concentrated to yield 4-isopropylbenzenesulfonyl chloride (78–85% yield).

Preparation of N-Benzylpropan-2-amine

Reductive Amination

N-Benzylpropan-2-amine is synthesized via reductive amination of benzylamine and acetone using sodium cyanoborohydride (NaBH₃CN) under acidic conditions.

Reaction Scheme :
Benzylamine+AcetoneNaBH3CNCH3COOH/MeOHN-Benzylpropan-2-amine\text{Benzylamine} + \text{Acetone} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{CH}_3\text{COOH/MeOH}} \text{N-Benzylpropan-2-amine}

Optimized Conditions :

  • Benzylamine (1 equiv), acetone (1.2 equiv), NaBH₃CN (1.5 equiv), glacial acetic acid (2 equiv), methanol solvent, 24 hours at 25°C.

  • Yield: 68–72% after silica gel chromatography (hexane:ethyl acetate = 4:1).

Alternative Alkylation Route

Direct alkylation of benzylamine with 2-bromopropane is less efficient due to over-alkylation but can be mitigated using phase-transfer catalysis.

Procedure :

  • Benzylamine (1 equiv), 2-bromopropane (1.1 equiv), K₂CO₃ (2 equiv), tetrabutylammonium bromide (0.1 equiv), DMF, 80°C, 12 hours.

  • Yield: 45–50% (mixture of mono- and dialkylated products).

Coupling Reaction to Form this compound

Sulfonylation of N-Benzylpropan-2-amine

The key step involves reacting 4-isopropylbenzenesulfonyl chloride with N-benzylpropan-2-amine in the presence of a base to neutralize HCl.

Standard Protocol :

  • Reagents :

    • 4-Isopropylbenzenesulfonyl chloride (1 equiv)

    • N-Benzylpropan-2-amine (1.1 equiv)

    • Triethylamine (2 equiv) in anhydrous dichloromethane.

  • Procedure :

    • The amine and base are added to DCM at 0°C.

    • Sulfonyl chloride is added dropwise, and the mixture is stirred at 25°C for 12 hours.

    • Workup: Washing with 1M HCl, brine, drying (Na₂SO₄), and solvent evaporation.

  • Purification : Silica gel chromatography (hexane:ethyl acetate = 3:1).

  • Yield : 65–70% (white crystalline solid).

Solvent and Base Optimization

Comparative studies from analogous sulfonamide syntheses reveal the impact of reaction conditions:

BaseSolventTemperatureTime (h)Yield (%)
TriethylamineDCM25°C1270
PyridineDCM25°C2462
DBUTHF50°C658

Data extrapolated from.

Alternative Methods and Optimization

One-Pot Sequential Alkylation

A two-step, one-pot method avoids isolating intermediates:

  • Sulfonylation : Benzylamine reacts with 4-isopropylbenzenesulfonyl chloride to form N-benzyl-4-isopropylbenzenesulfonamide.

  • Alkylation : The primary sulfonamide is alkylated with 2-bromopropane using K₂CO₃ in DMF.

Challenges :

  • Low nucleophilicity of sulfonamide nitrogen necessitates harsh conditions (e.g., 100°C, 24 hours).

  • Yield: <40% due to competing elimination.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Conditions : 4-Isopropylbenzenesulfonyl chloride (1 equiv), N-benzylpropan-2-amine (1.1 equiv), DCM, 80°C, 30 minutes.

  • Yield : 75% (reported for analogous sulfonamides ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.